Faropenem Sodium Salt;Fropenum sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

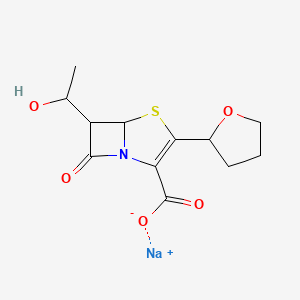

Faropenem sodium is an orally active beta-lactam antibiotic belonging to the penem group. It is known for its resistance to some forms of extended-spectrum beta-lactamase, making it effective against a variety of bacterial infections . Faropenem sodium was developed by Daiichi Asubio Pharma and has been marketed in Japan since 1997 under the trade name Farom .

Métodos De Preparación

Faropenem sodium can be synthesized using 4-acetoxy-3-(1-tertiary butyl diformazan silica ethyl)-2-azetidinone as the raw material through a ‘one-pot’ operation. This method involves several steps, including the use of intermediates that do not require purification, making the process cost-effective and suitable for large-scale industrial production . Another method involves the preparation of faropenem sodium tablets, which consist of faropenem sodium and microcrystalline cellulose composite auxiliary material .

Análisis De Reacciones Químicas

Faropenem sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium ferri-cyanide, ferric chloride, and ferric ammonium sulfate . The major products formed from these reactions are typically stable complexes that can be analyzed using visible spectrophotometry .

Aplicaciones Científicas De Investigación

Faropenem sodium has a broad spectrum of applications in scientific research. It is used in the treatment of bacterial infections, including acute bacterial sinusitis, community-acquired pneumonia, acute exacerbations of chronic bronchitis, uncomplicated skin and skin structure infections, and urinary tract infections . Additionally, it is being studied for its potential to treat Enterobacterales infections and its impact on antimicrobial resistance . Faropenem sodium is also used in preclinical and clinical research to understand its efficacy and resistance patterns .

Mecanismo De Acción

Faropenem sodium works by inhibiting the synthesis of bacterial cell walls. It binds to and inhibits penicillin-binding proteins, which are responsible for cross-linking the peptidoglycan chains in the bacterial cell wall . This inhibition weakens the bacterial cell wall, making it more susceptible to damage and ultimately leading to bacterial death .

Comparación Con Compuestos Similares

Faropenem sodium is structurally similar to other carbapenems, such as meropenem, imipenem, and ertapenem. it has a unique sulfur atom at position one, which contributes to its improved chemical stability and reduced central nervous system effects compared to imipenem . Faropenem sodium is also available in an oral form, unlike many other carbapenems that are administered parenterally .

Similar Compounds:- Meropenem

- Imipenem

- Ertapenem

- Cefuroxime

- Ciprofloxacin

- Levofloxacin

Propiedades

Fórmula molecular |

C12H14NNaO5S |

|---|---|

Peso molecular |

307.30 g/mol |

Nombre IUPAC |

sodium;6-(1-hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1 |

Clave InChI |

ICSAXRANXQSPQP-UHFFFAOYSA-M |

SMILES canónico |

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate](/img/structure/B12438128.png)

![2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid](/img/structure/B12438139.png)

![[(3,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B12438154.png)

![[4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12438165.png)